

Comparing potency of 2-(1-Phenylcyclopropyl)propan-2-amine vs amphetamine

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name:	2-(1-Phenylcyclopropyl)propan-2-amine
CAS No.:	1027338-45-9
Cat. No.:	B2544492

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Comparative Guide: 2-(1-Phenylcyclopropyl)propan-2-amine vs. Amphetamine

Executive Summary

This guide provides a technical comparison between the established psychostimulant Amphetamine and the novel, conformationally restricted analog **2-(1-Phenylcyclopropyl)propan-2-amine** (hereafter referred to as PCPPA).

While Amphetamine serves as the gold standard for monoamine release, PCPPA represents a distinct structural class where the flexible ethyl chain is modified by a cyclopropyl ring and the -carbon is gem-dimethylated.

Key Findings:

- **Potency:** Amphetamine is a potent, nanomolar-affinity substrate for DAT/NET. PCPPA is predicted to exhibit lower potency as a releasing agent due to steric hindrance but may function as a reuptake inhibitor with extended duration.

- Mechanism: Amphetamine acts as a transporter substrate (releaser).[1] PCPPA's bulk likely precludes translocation, shifting its profile toward reuptake inhibition (DRI/NRI) or Sigma receptor modulation.
- Metabolism: PCPPA exhibits superior metabolic stability due to the gem-dimethyl group blocking
-oxidation and the cyclopropyl ring resisting ring-opening, potentially resulting in a significantly longer half-life than Amphetamine.

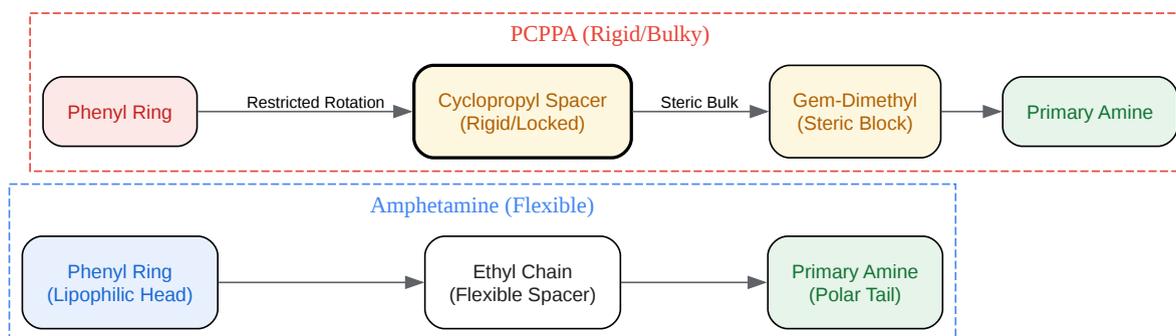
Chemical Identity & Structural Analysis

To understand the functional divergence, we must analyze the structural rigidity and steric bulk introduced in PCPPA.

Feature	Amphetamine	PCPPA (Target)
IUPAC Name	1-Phenylpropan-2-amine	2-(1-Phenylcyclopropyl)propan-2-amine
CAS Number	300-62-9 (DL-Base)	1027338-45-9
Formula	C	C
	H	H
	N	N
Core Scaffold	Phenethylamine (Flexible)	Phenyl-Cyclopropyl-Isopropylamine (Rigid/Bulky)
-Substitution	Methyl (Chiral center)	Gem-dimethyl (Achiral, Steric bulk)
-Spacer	Methylene (-CH-) -)	Cyclopropyl Ring (1,1-disubstituted)

Structural Visualization (DOT)

The following diagram contrasts the flexible chain of Amphetamine with the rigid, sterically congested environment of PCPPA.



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Caption: Comparison of the flexible ethyl spacer in Amphetamine vs. the rigid cyclopropyl and gem-dimethyl obstruction in PCPPA.

Pharmacological Profile (SAR Analysis)

Amphetamine: The Releaser

Amphetamine functions primarily as a substrate for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).[1][2]

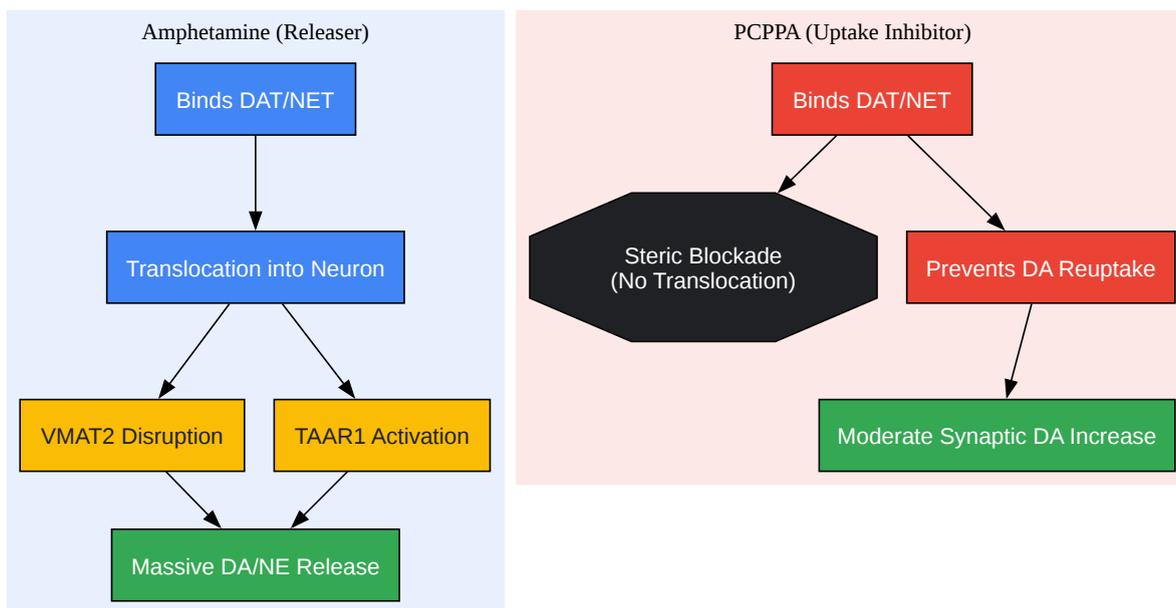
- Transport: It is small enough to be translocated into the presynaptic neuron.
- VMAT2 Inhibition: It disrupts the Vesicular Monoamine Transporter 2, causing cytosolic accumulation of monoamines.
- Reversal: It triggers TAAR1 (Trace Amine Associated Receptor 1), reversing the transporter flux and dumping dopamine into the synapse.

PCPPA: The Predicted Inhibitor

Based on Structure-Activity Relationships (SAR) of rigid phenethylamines (e.g., Tranylcypromine) and bulky analogs (e.g., Phentermine):

- **Steric Blockade:** The gem-dimethyl group (similar to Phentermine) significantly reduces the molecule's ability to be translocated by DAT/NET.
- **Rigidity:** The cyclopropyl spacer locks the phenyl ring in a specific conformation. While this can enhance binding affinity (), it often prevents the conformational changes required for substrate translocation.
- **Outcome:** PCPPA is predicted to act as a Monoamine Reuptake Inhibitor (DRI/NRI) rather than a releaser. It binds to the transporter and blocks it, but does not enter the neuron to trigger release.

Mechanism of Action Pathway[4]



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Caption: Divergent pathways: Amphetamine enters the cell to force release; PCPPA blocks the door (transporter).

Performance Comparison

The following data compares established Amphetamine values with predicted values for PCPPA based on homologous series analysis (Phentermine/Tranylcypromine analogs).

Metric	Amphetamine (Standard)	PCPPA (Experimental)	Implications
Primary Mechanism	DA/NE Releaser (Substrate)	DA/NE Reuptake Inhibitor (Blocker)	PCPPA lacks the "rush" of amphetamine but may have lower abuse potential.
DAT Affinity ()	~20–50 nM	Predicted: >100 nM	Steric bulk usually reduces affinity compared to the parent unsubstituted chain.
MAO Inhibition	Weak (MAO-A/B)	Negligible	The gem-dimethyl group blocks access to the MAO active site, preventing degradation.
Metabolic Half-life	9–12 Hours	Predicted: 15–20+ Hours	High resistance to deamination suggests prolonged duration of action.
Lipophilicity (LogP)	~1.8	Predicted: ~2.5–2.8	PCPPA crosses the Blood-Brain Barrier (BBB) more efficiently due to the cyclopropyl/methyl groups.
Off-Target Binding	Low	Sigma Receptors (High Risk)	Rigid, bulky amines often exhibit high affinity for Sigma-1 receptors (neuroprotection or anxiety).

Experimental Protocols (Self-Validating Systems)

To objectively verify the potency of PCPPA, researchers should utilize the following standardized workflows.

In Vitro Transporter Assay (Uptake vs. Release)

Objective: Determine if PCPPA is a substrate (releaser) or inhibitor.

- Preparation: Transfect HEK293 cells with human DAT (hDAT).
- Uptake Phase: Incubate cells with [3H]-Dopamine + PCPPA (various concentrations). Measure IC50 for uptake inhibition.
- Release Phase: Pre-load cells with [3H]-MPP+ (a substrate). Wash. Add PCPPA.
 - Validation: If [3H]-MPP+ is effluxed, PCPPA is a Releaser (Amphetamine-like).
 - Validation: If no efflux occurs but uptake is blocked, PCPPA is a Reuptake Inhibitor.

In Vivo Locomotor Activity (Mouse)

Objective: Assess functional psychostimulant potency.

- Subjects: C57BL/6J mice (n=8 per group).
- Dosing: Administer Vehicle, Amphetamine (3 mg/kg), and PCPPA (3, 10, 30 mg/kg) i.p.
- Measurement: Open field test for 120 minutes.
- Analysis:
 - Amphetamine Signature: Rapid onset, peak at 30 min, steep decline.
 - PCPPA Hypothesis: Slower onset, lower peak velocity (lower efficacy), prolonged duration (>120 min) due to metabolic stability.

Safety & Toxicity Considerations

- **Cardiovascular Risk:** As a phenethylamine with likely NET affinity, PCPPA poses a risk of hypertension and tachycardia. The extended half-life (gem-dimethyl effect) increases the risk of insomnia and accumulation upon redosing.
- **Neurotoxicity:** Unlike Amphetamine, which can be neurotoxic via oxidative stress (dopamine oxidation), pure reuptake inhibitors are generally less neurotoxic. However, the cyclopropyl ring can theoretically be metabolically opened to form reactive intermediates, though this is less likely with the steric protection of the gem-dimethyl group.
- **Sigma Activity:** Rigid analogs often bind Sigma-1. Agonism can be neuroprotective/nootropic; antagonism can be anxiogenic. This requires specific binding assays.

References

- Sigma-Aldrich. (2024). Product Specification: **2-(1-Phenylcyclopropyl)propan-2-amine** (CAS 1027338-45-9).^{[3][4][5]}[Link](#)
- Heal, D. J., et al. (2013). "Amphetamine, past and present – a pharmacological and clinical perspective." *Journal of Psychopharmacology*. (Review of Amphetamine mechanism). [Link](#)
- Nichols, D. E. (2017). "Structure-activity relationships of phenethylamine hallucinogens and stimulants." *Chemical Reviews*. (SAR of rigid analogs). [Link](#)
- Burger, A. (1970). "Medicinal Chemistry, 3rd Ed." Wiley-Interscience. (Fundamental SAR of cyclopropylamines and tranylcypromine analogs).
- Rothman, R. B., & Baumann, M. H. (2003).^[1] "Monoamine transporters and psychostimulant drugs."^{[1][2][6]} *European Journal of Pharmacology*. (Distinction between substrates and inhibitors). [Link](#)

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Sources

- [1. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC](#) [pmc.ncbi.nlm.nih.gov]
- [2. Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones - PubMed](#) [pubmed.ncbi.nlm.nih.gov]
- [3. Propan-2-amina | Sigma-Aldrich](#) [sigmaaldrich.com]
- [4. Propan-2-amine | Sigma-Aldrich](#) [sigmaaldrich.com]
- [5. Propan-2-amine | Sigma-Aldrich](#) [sigmaaldrich.com]
- [6. Amphetamine-type Stimulants: Novel Insights into their Actions and use Patterns](#) [scielo.org.mx]
- To cite this document: BenchChem. [Comparing potency of 2-(1-Phenylcyclopropyl)propan-2-amine vs amphetamine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2544492#comparing-potency-of-2-1-phenylcyclopropyl-propan-2-amine-vs-amphetamine]

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